molecular formula C14H27N3O3 B14780653 Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14780653
M. Wt: 285.38 g/mol
InChI Key: YKBMEICFWDODBH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminopropanoyl group, and a pyrrolidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 2-aminopropanoic acid ethyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the tert-butyl ester group enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of both the aminopropanoyl and tert-butyl ester groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3

InChI Key

YKBMEICFWDODBH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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